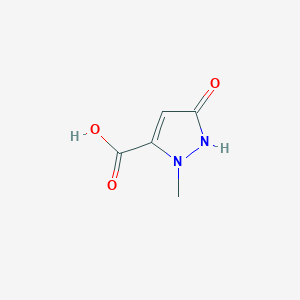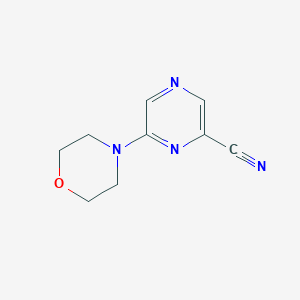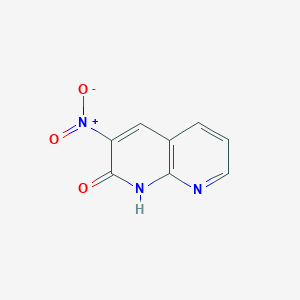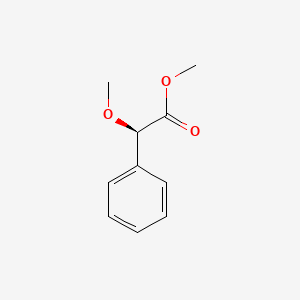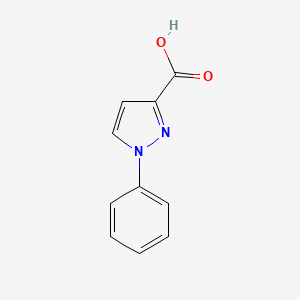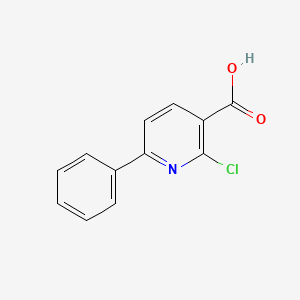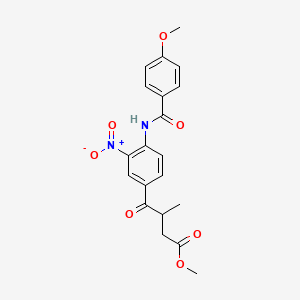
Methyl-4-(4-(4-Methoxybenzamido)-3-nitrophenyl)-3-methyl-4-oxobutanoat
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a methoxy group, a benzamido group, a nitrophenyl group, and a methyl-oxobutanoate group. These groups suggest that the compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for each of the functional groups. For example, the methoxy group could be introduced using a methylation reaction, while the benzamido group could be formed through a reaction with benzoyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamido and nitrophenyl groups suggests that the compound could have a planar structure, while the methoxy and methyl-oxobutanoate groups could add some three-dimensionality .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the nitro group could undergo reduction to form an amine, while the ester group could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure and the nature of its functional groups .Wissenschaftliche Forschungsanwendungen
Hemmung der löslichen Epoxidhydrolase (sEH)
Diese Verbindung wurde auf ihr Potenzial als Hemmer der löslichen Epoxidhydrolase untersucht. sEH ist ein Enzym, das am Stoffwechsel von Fettsäuren beteiligt ist und Blutdruck und Entzündungen beeinflussen kann. Hemmer von sEH gelten als vielversprechende therapeutische Mittel zur Behandlung von Bluthochdruck und vaskulärer Entzündung. Die Struktur der Verbindung ermöglicht es ihr, das sEH-Enzym effektiv anzugreifen, was möglicherweise die pharmakokinetischen Profile verbessert und eine beträchtliche sEH-Hemmaktivität in vitro zeigt .
Anti-Trypanosomen-Aktivität
Die Benzoesäurederivate, zu denen auch die fragliche Verbindung gehört, haben eine trypanocidale Aktivität gezeigt. Dies ist besonders relevant bei der Behandlung der Chagas-Krankheit, die durch den Parasiten Trypanosoma cruzi verursacht wird. Die Fähigkeit der Verbindung, das Trans-Sialidase-Enzym zu hemmen, das für das Überleben des Parasiten entscheidend ist, macht sie zu einem Kandidaten für neue Anti-Chagas-Medikamente .
Entzündungshemmende Eigenschaften
Aufgrund ihrer Rolle bei der Hemmung von sEH kann die Verbindung auch entzündungshemmende Eigenschaften aufweisen. Durch die Modulation der Spiegel von Epoxyeicosatriensäure (EETs) könnte sie möglicherweise Entzündungen reduzieren, was bei verschiedenen Herz-Kreislauf-Erkrankungen von Vorteil ist .
Schmerzmanagement
Die Modulation von EETs durch sEH-Hemmung kann sich auch auf die Schmerzempfindung auswirken. Diese Verbindung könnte Teil einer neuen Klasse von Schmerzmitteln sein, die durch Reduzierung von Entzündungsreaktionen wirken und eine Alternative zu traditionellen Analgetika bieten .
Behandlung von Herz-Kreislauf-Erkrankungen
Die Auswirkungen der Verbindung auf sEH und ihre Rolle im Stoffwechsel von Fettsäuren deuten auf potenzielle Anwendungen bei der Behandlung von Herz-Kreislauf-Erkrankungen hin. Durch die Beeinflussung der Migration von glatten Muskelzellen der Gefäße und der Thrombolyse könnte sie zur Entwicklung neuer Herz-Kreislauf-Medikamente beitragen .
Management von Bluthochdruck
Als sEH-Hemmer könnte diese Verbindung zur Behandlung von Bluthochdruck eingesetzt werden. Sie kann dazu beitragen, den Gefäßleitungsweg zu entspannen und die renalen afferenten Arteriolen zu erweitern, wodurch der Blutdruck gesenkt wird .
Behandlung von vaskulärer Entzündung
Die hemmende Wirkung der Verbindung auf sEH deutet auf eine Rolle bei der Behandlung von vaskulärer Entzündung hin. Sie könnte dazu beitragen, die Adhäsion von Leukozyten und die Aggregation von Blutplättchen zu reduzieren, die Schlüsselfaktoren bei vaskulärer Entzündung sind .
Pharmakokinetische Verbesserungen
Die Forschung zu dieser Verbindung umfasst auch Bemühungen, ihre pharmakokinetischen Eigenschaften wie Löslichkeit und Bioverfügbarkeit zu verbessern. Dies ist entscheidend für die Entwicklung wirksamer und sicherer Arzneimittel, die vom Körper leicht aufgenommen und verwertet werden können .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[4-[(4-methoxybenzoyl)amino]-3-nitrophenyl]-3-methyl-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c1-12(10-18(23)29-3)19(24)14-6-9-16(17(11-14)22(26)27)21-20(25)13-4-7-15(28-2)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRUHPOPLACNJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C(=O)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551210 | |
| Record name | Methyl 4-[4-(4-methoxybenzamido)-3-nitrophenyl]-3-methyl-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74149-72-7 | |
| Record name | Methyl 4-[(4-methoxybenzoyl)amino]-β-methyl-3-nitro-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74149-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[4-(4-methoxybenzamido)-3-nitrophenyl]-3-methyl-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenebutanoic acid, 4-[(4-methoxybenzoyl)amino]-β-methyl-3-nitro-γ-oxo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



